molecular formula C23H28ClN5O2 B3007379 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 1251694-16-2

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B3007379
CAS No.: 1251694-16-2
M. Wt: 441.96
InChI Key: CMSAMGMUNGHOTG-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one involves multiple steps. One common method includes the coupling of piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid through an amide bond. The reaction typically involves the use of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole . The reaction is carried out in dry tetrahydrofuran at ambient temperature, followed by cooling and addition of tert-butyl piperazine-1-carboxylate .

Chemical Reactions Analysis

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one is unique due to its specific structural features, such as the combination of a piperazine ring and a pyrazole ring. Similar compounds include:

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O2/c24-18-5-7-19(8-6-18)26-11-13-27(14-12-26)22(30)16-29-21(15-20(25-29)17-3-4-17)23(31)28-9-1-2-10-28/h5-8,15,17H,1-4,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSAMGMUNGHOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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